4-Methyl-4-(propan-2-yl)heptane

Description

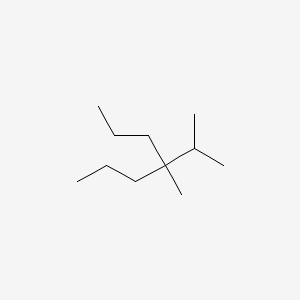

4-Methyl-4-(propan-2-yl)heptane is a branched alkane with the molecular formula C11H24. Its structure features a heptane backbone substituted with a methyl group and an isopropyl group at the fourth carbon (Figure 1). This branching reduces molecular symmetry, influencing physical properties such as boiling point, density, and solubility compared to linear alkanes. Computational tools like Multiwfn () and density-functional theory () could theoretically model its electronic structure and properties.

Properties

CAS No. |

61869-00-9 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-methyl-4-propan-2-ylheptane |

InChI |

InChI=1S/C11H24/c1-6-8-11(5,9-7-2)10(3)4/h10H,6-9H2,1-5H3 |

InChI Key |

LSJZMBVEVGYTAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CCC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(propan-2-yl)heptane can be achieved through various organic reactions. One common method involves the alkylation of heptane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding alkenes. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(propan-2-yl)heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst

Substitution: Chlorine (Cl2), bromine (Br2), UV light

Major Products Formed

Oxidation: Alcohols, ketones, carboxylic acids

Reduction: Alkanes

Substitution: Haloalkanes

Scientific Research Applications

4-Methyl-4-(propan-2-yl)heptane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(propan-2-yl)heptane involves its interaction with various molecular targets. In biological systems, it can interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and permeability . In chemical reactions, its branched structure influences its reactivity and the types of products formed .

Comparison with Similar Compounds

Branching Effects in Alkanes

Branched alkanes generally exhibit lower boiling points and higher volatility than their linear isomers due to reduced surface area and weaker van der Waals interactions. For example:

- Heptane (C7H16) : Linear, boiling point ≈ 98°C.

- 2,2,4-Trimethylpentane (iso-octane, C8H18) : Branched, boiling point ≈ 99°C (lower than linear octane, 126°C).

4-Methyl-4-(propan-2-yl)heptane, with two bulky substituents, likely has a boiling point lower than linear heptane derivatives but higher than smaller branched alkanes like iso-octane.

Comparison with Cyclic and Bicyclic Compounds

and highlight bicyclic and cyclic hydrocarbons (e.g., 7-butylbicyclo[4.1.0]heptane , 7-Oxabicyclo[4.1.0]heptane ). These compounds differ structurally but share steric hindrance effects. Key contrasts include:

- Solubility: Branched alkanes like this compound are typically less polar and more soluble in nonpolar solvents (e.g., heptane) than oxygenated bicyclic compounds ().

- Stability : Cyclic systems often exhibit higher rigidity and thermal stability compared to branched alkanes.

Functionalized Analogues

identifies 4-isopropylphenol and 4-isopropenylphenol as BPA degradation products. While these share the isopropyl substituent, their aromatic rings and hydroxyl groups confer distinct properties:

| Property | This compound | 4-Isopropylphenol |

|---|---|---|

| Polarity | Nonpolar | Polar (due to -OH) |

| Boiling Point | Estimated 160–180°C | 212–215°C |

| Reactivity | Low (saturated alkane) | High (phenolic -OH) |

Research Findings and Methodological Insights

Computational Predictions

The Colle-Salvetti correlation-energy formula () and Multiwfn software () could predict this compound’s electron density distribution and local kinetic energy, aiding in understanding its stability and reactivity.

Experimental Limitations

Direct experimental data for this compound are scarce in the provided evidence. However, methods like GC/MS-MS () and SHELX crystallography tools () are applicable for characterizing similar branched hydrocarbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.